molecular formula C17H24N4O3 B2549070 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one CAS No. 500198-47-0

4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2549070
CAS No.: 500198-47-0
M. Wt: 332.404
InChI Key: UVCBDOGWEUGCQX-UHFFFAOYSA-N
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Description

4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.404. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrospray Mass Spectrometry Applications

Derivatives similar to "4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one" have been used in electrospray mass spectrometry for the analysis of N-linked carbohydrates. These derivatives enhance the ion signals and fragmentation spectra, aiding in the detailed structural analysis of glycans. Such compounds have been found to influence the ionization efficiency and fragmentation patterns, providing insights into glycan structures and compositions (Harvey, 2000).

Fluorescence Properties for Molecular Probes

The fluorescence properties of some 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which share structural similarities with the compound , have been studied for potential use as molecular fluorescent probes. These compounds exhibit significant fluorescence, suggesting their utility in tagging and tracking biological molecules (Motyka et al., 2011).

Chemosensor Development

Derivatives have been developed into chemosensors with fluorescence-enhanced capabilities for detecting metal ions such as Mg2+, Zn2+, and Co2+. These chemosensors demonstrate selectivity and sensitivity, highlighting the compound's versatility in environmental monitoring and biochemical assays (Li et al., 2014).

Antimicrobial and Anticancer Agents

Compounds structurally related to "this compound" have been synthesized and investigated for their antimicrobial and anticancer activities. These studies provide evidence of their potential as therapeutic agents, with specific derivatives showing efficacy against certain cancer cell lines and bacterial strains (Talaat et al., 2022).

Alzheimer’s Disease Treatment

Hybrids of 4-amino-2,3-polymethylenequinoline linked to butylated hydroxytoluene have been synthesized as potential multifunctional agents for Alzheimer’s disease treatment. These compounds exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, alongside high antioxidant activity, suggesting their utility in managing Alzheimer’s disease symptoms (Makhaeva et al., 2020).

Properties

IUPAC Name

4-[2-(diethylamino)ethylamino]-1-ethyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-4-19(5-2)12-11-18-15-13-9-7-8-10-14(13)20(6-3)17(22)16(15)21(23)24/h7-10,18H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCBDOGWEUGCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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